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molecular formula C9H8N2O3S B8286647 2-Benzenesulfonylmethyl-[1,3,4]oxadiazole

2-Benzenesulfonylmethyl-[1,3,4]oxadiazole

Cat. No. B8286647
M. Wt: 224.24 g/mol
InChI Key: ZRFQBDUNZUTSPH-UHFFFAOYSA-N
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Patent
US07906546B2

Procedure details

To 1.73 g (8.07 mmol) of benzenesulfonyl-acetic acid hydrazide were added 20 mL of trimethyl orthoformate and 1.26 g (8.07 mmol, 1 eq) of phosphorous oxychloride. The reaction mixture was stirred one hour at RT, and concentrated under reduced pressure. Column chromatography on silica gel with EtOAc/hexane 2:1 yielded 930 mg (52%) of 2-benzenesulfonylmethyl-[1,3,4]oxadiazole as a white solid, MS: 225 (MH+).
Quantity
1.73 g
Type
reactant
Reaction Step One
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([S:7]([CH2:10][C:11]([NH:13][NH2:14])=[O:12])(=[O:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.P(Cl)(Cl)(Cl)=O.[CH:20](OC)(OC)OC>>[C:1]1([S:7]([CH2:10][C:11]2[O:12][CH:20]=[N:14][N:13]=2)(=[O:8])=[O:9])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
1.73 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)CC(=O)NN
Name
Quantity
1.26 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
20 mL
Type
reactant
Smiles
C(OC)(OC)OC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred one hour at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)CC=1OC=NN1
Measurements
Type Value Analysis
AMOUNT: MASS 930 mg
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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